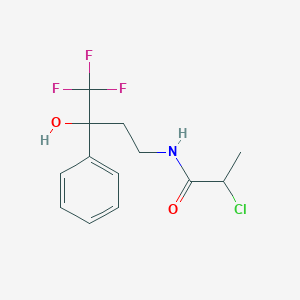

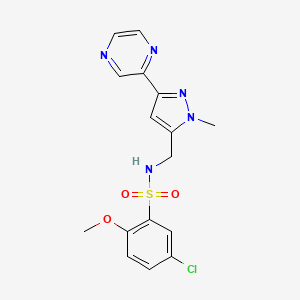

![molecular formula C21H13ClFN5O2S B2525611 N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea CAS No. 1358404-86-0](/img/structure/B2525611.png)

N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N’-phenylurea” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . These compounds have been the focus of researchers in the fields of organic and medicinal chemistry due to their broad spectrum of pharmacological activity .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various substituents at the indole nitrogen atom . The synthetic accessibility of various derivatives of these heterocycles has been demonstrated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often require specific conditions. For example, the formation of 8-nitro substituted tetrahydro-1H-pyrido[4,3-b]indoles requires the use of HCl solution in acetic acid .Scientific Research Applications

Somatic Embryogenesis in Plants

Research by Carra et al. (2006) explored the induction of somatic embryogenesis in three Citrus species using diphenylurea derivatives. These compounds, including N-phenyl-N′-benzothiazol-6-ylurea (PBU) and others, were compared with classical cytokinins like 6-benzylaminopurine (BAP) and showed higher embryogenic performance in inducing plant somatic embryos. This suggests that phenylurea derivatives could be effective in plant tissue culture applications, specifically in somatic embryogenesis, which is crucial for plant breeding and conservation efforts Carra et al., 2006.

NMDA Receptor Antagonism

Tamiz et al. (1999) synthesized a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles as potential antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors. These compounds, particularly 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, showed potent inhibitory activity at the NMDA receptors with an IC50 value of 50 nM. This highlights the potential of related compounds in neurological research, particularly in studying NMDA receptor-mediated processes Tamiz et al., 1999.

Future Directions

The future directions in the research of these compounds involve the development of innovative pharmaceuticals. This includes the detailed study of the mechanisms of action of these molecules, as well as their metabolites and modified analogues . The development of methods for the preparation of known classes of physiologically active compounds, synthesis of their new derivatives, and detailed examination of their pharmacological profiles is a vital and promising task .

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFN5O2S/c22-13-3-7-15(8-4-13)25-17(29)9-28-21(30)27-11-24-18-16(10-31-19(18)20(27)26-28)12-1-5-14(23)6-2-12/h1-8,10-11H,9H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGUKIBPLQRAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)

methanone](/img/structure/B2525544.png)

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)